molecular formula C16H18ClN3O2S B2446486 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 1008919-86-5

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

Cat. No.: B2446486
CAS No.: 1008919-86-5
M. Wt: 351.85
InChI Key: MFVILTPENNKFDN-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.85. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-2-3-7-15(21)18-16-13-9-23(22)10-14(13)19-20(16)12-6-4-5-11(17)8-12/h4-6,8H,2-3,7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVILTPENNKFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

For instance, they generally comply with Lipinski and Veber rules, possessing fewer than 5 hydrogen bond donors, fewer than 10 hydrogen bond acceptors, a molecular weight below 500 Da, and a log P value less than 5. These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Biological Activity

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is a compound belonging to the thieno[3,4-c]pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a pentanamide group. This unique structure may contribute to its biological properties. The synthesis of such compounds typically involves multi-step reactions requiring careful control of conditions to ensure high yields and purity.

Biological Activity Overview

Thieno[3,4-c]pyrazoles are known for their anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of this compound remain less documented; however, insights can be drawn from related compounds.

Antitumor Activity

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit significant antitumor activity. For instance, related thieno[2,3-d]pyrimidine derivatives have shown potent growth inhibition across various human tumor cell lines (NCI 60 cell lines) with IC50 values in the low micromolar range . These findings suggest that this compound may possess similar antitumor properties due to its structural similarities.

Table 1: Antitumor Activity Comparison of Thieno Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound 200.20DHFR inhibitor
Methotrexate0.22DHFR inhibitor
N-(2-(3-chlorophenyl)-5-oxido...)TBDTBD

The mechanism of action for compounds in this class often involves inhibition of key enzymes involved in cell proliferation and survival. For example, some thieno derivatives have been shown to inhibit dihydrofolate reductase (DHFR), leading to disrupted folate metabolism in cancer cells . Further studies on this compound would be necessary to elucidate its specific pathways.

Q & A

Q. What are the key synthetic pathways for N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide?

The synthesis involves multi-step reactions starting with precursors such as chlorophenyl derivatives and thieno-pyrazole cores. Critical steps include:

  • Condensation reactions under anhydrous conditions (e.g., dry tetrahydrofuran) to prevent hydrolysis .
  • Use of catalysts (e.g., palladium-based) to enhance regioselectivity and yield .
  • Purification via column chromatography or recrystallization to isolate the final product . Example reaction conditions:
StepReagentsSolventTemperatureTimeYield
1Chlorophenyl derivative, THFDry THF0–5°C2–4 h60–70%
2Thieno-pyrazole precursor, catalystTHF25°C12 h75–85%

Q. How is the compound structurally characterized to confirm its identity?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
  • X-ray Crystallography : For 3D structural elucidation, particularly to resolve stereochemical ambiguities .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric methods .
  • Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • Solubility and stability testing in physiological buffers (e.g., PBS at pH 7.4) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

Advanced strategies include:

  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters .
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity in heating, enhancing yield by 15–20% .
  • In-line monitoring : Use of HPLC or FTIR to track reaction progress and adjust conditions dynamically .

Q. How should researchers address contradictions in reported biological activity data?

Resolve discrepancies through:

  • Cross-validation assays : Compare results across multiple models (e.g., in vitro vs. ex vivo) .
  • Structural analogs : Synthesize derivatives to isolate the role of specific functional groups (e.g., chlorophenyl vs. methoxyphenyl) .
  • Target engagement studies : Use techniques like surface plasmon resonance (SPR) to measure direct binding affinity to putative targets .

Q. What methodologies are effective for studying the compound’s metabolic stability?

Key approaches:

  • Liver microsome assays : Incubate with cytochrome P450 enzymes (e.g., human liver microsomes) to identify metabolic hotspots .
  • LC-MS/MS metabolite profiling : Detect and quantify phase I/II metabolites in simulated physiological conditions .
  • Computational modeling : Predict metabolic pathways using software like Schrödinger’s ADMET Predictor .

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